molecular formula C16H9ClF3NO2S B4898939 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4898939
M. Wt: 371.8 g/mol
InChI Key: URCOXHFPCMWSFG-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a trifluoromethoxy group and a chloro group, making it a valuable molecule in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and trifluoromethoxy substituents. The final step involves the formation of the carboxamide group through amidation reactions. Specific reaction conditions, such as the use of solvents like DMF (dimethylformamide) and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as DMF, dichloromethane, and ethanol are frequently used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzothiophene core and trifluoromethoxy group make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2S/c17-13-9-5-1-4-8-12(9)24-14(13)15(22)21-10-6-2-3-7-11(10)23-16(18,19)20/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCOXHFPCMWSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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